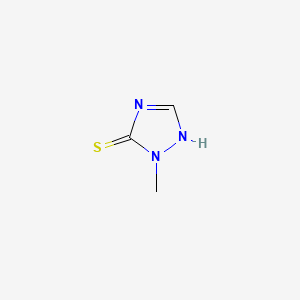
8-Iodo-2,3-dihydroquinolin-4(1H)-one
説明
8-Iodo-2,3-dihydroquinolin-4(1H)-one, also known as IDQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. IDQ is a heterocyclic compound that contains an iodine atom, which makes it useful for various applications in biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
Synthesis and Stereochemistry
8-Iodo-2,3-dihydroquinolin-4(1H)-one and related compounds have been a subject of interest in synthetic chemistry. They are used as intermediates in the synthesis of various structurally complex molecules. For example, 2-Aryl-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-ones were converted into their 3-iodo derivatives using iodine in methanol. These reactions were regioselective and stereoselective, primarily yielding the 2,3-trans isomers, as confirmed by 1H NMR spectroscopy and X-ray crystallography (Mphahlele et al., 2001).
Spectrophotometric Analysis
Spectrophotometric methods have been developed for determining 8-hydroxyquinoline and its iodinated derivatives. The method involves a reaction with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, producing a red antipyrine dye. This method has applications in pharmaceutical analysis (Belal, 1984).
Functionalization Techniques
Functionalized 8-iodo-2-trifluoromethanesulfonyloxyquinolines have been prepared using efficient techniques. The iodo functionality in these compounds can be selectively converted into various residues via an iodine-magnesium exchange reaction, demonstrating the versatility of these compounds in synthetic chemistry (Staubitz et al., 2003).
Tautomerism and Substituent Effects
Research has explored the tautomerism and substituent effects in 8-hydroxyquinoline-derived molecules. This includes studies on the stability of different molecular forms and the impact of substitutions on the molecule’s properties. Such studies are crucial for understanding the behavior of these molecules under different conditions (Karpińska et al., 2010).
Catalytic Synthesis
Palladium-catalyzed processes have been developed for the synthesis of 2,3-dihydroquinolin-4(1H)-ones. These methods highlight the potential for efficient, regioselective synthesis of complex organic molecules, which can have applications in pharmaceuticals and materials science (Ying et al., 2020).
特性
IUPAC Name |
8-iodo-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXXMZXOHLUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457707 | |
| Record name | 8-IODO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
328546-78-7 | |
| Record name | 8-IODO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)

